molecular formula C11H10N2 B176312 2-(Pyridin-3-ylmethyl)pyridine CAS No. 128802-93-7

2-(Pyridin-3-ylmethyl)pyridine

Cat. No. B176312
CAS RN: 128802-93-7
M. Wt: 170.21 g/mol
InChI Key: PXXQYNLVCBLWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-ylmethyl)pyridine is a chemical compound with the molecular formula C11H10N2 . It belongs to the class of organic compounds known as phenylpyridines .

Scientific Research Applications

Catalytic Applications

2-(Pyridin-3-ylmethyl)pyridine and its derivatives are often used in the synthesis of complex compounds with metals such as palladium, nickel, and vanadium, which have significant applications in catalysis. For instance, (Pyrazol-1-ylmethyl)pyridine palladium complexes have been used in the oligomerization of ethylene to produce branched polyethylene, although their catalytic activity was found to be low (Ojwach et al., 2009). Vinyl-addition polymerization of norbornene catalyzed by (pyrazol-1-ylmethyl)pyridine divalent iron, cobalt, and nickel complexes resulted in high molecular weight polymers with narrow molecular weight distributions, indicating the potential of these complexes in polymer synthesis (Benade et al., 2011). Additionally, a Vanadium (III) complex of a derivative of this compound showed high activity for ethylene polymerization, converting ethylene to highly linear polyethylene and affording high molecular weight polymers (Abbo & Titinchi, 2013).

Ligand Design for Metal Complexes

This compound and its analogs serve as ligands in the synthesis of various metal complexes, which are essential in coordination chemistry. The ligand has been utilized to construct helical silver(I) coordination polymers, which exhibit unique structural and luminescent properties (Zhang et al., 2013). Moreover, multidentate bis(pyrazolylmethyl)pyridine ligands have been investigated for their coordination chemistry and binding properties with zinc(II) and cadmium(II) cations, showcasing their potential in the development of new materials and sensors (Ojwach et al., 2012).

Crystallography and Molecular Structure Analysis

The structural analysis of this compound derivatives provides insights into molecular interactions and crystal packing. For example, a study focused on the crystal structure and Hirshfeld surface analysis of a derivative to understand the orientation and inclination of the pyridine ring with respect to the benzene ring, offering valuable information for molecular design (Artheswari et al., 2019).

Future Directions

While specific future directions for 2-(Pyridin-3-ylmethyl)pyridine are not mentioned, there is ongoing research into the synthesis and potential applications of pyridine derivatives . These compounds are being explored for their potential biological activities, indicating that they may have future applications in medicinal chemistry .

properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXQYNLVCBLWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597481
Record name 2-[(Pyridin-3-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128802-93-7
Record name 2-[(Pyridin-3-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-ylmethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-3-ylmethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-3-ylmethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-3-ylmethyl)pyridine
Reactant of Route 6
2-(Pyridin-3-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.